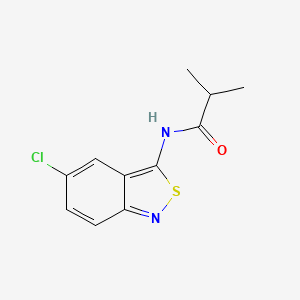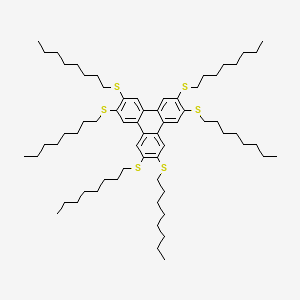![molecular formula C24H48O3 B14349097 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 93177-23-2](/img/structure/B14349097.png)
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes an octadecyloxy group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin to form an intermediate, which is then reacted with allyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Studied for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a potential candidate for drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Hexadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 1-(Octadecyloxy)-3-[(but-2-en-1-yl)oxy]propan-2-ol
Uniqueness
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to its specific combination of long-chain alkyl and allyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
93177-23-2 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-octadecoxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23-24(25)22-26-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
Clé InChI |
YRMFIFJIHMZSEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)





![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
